molecular formula C12H14O2 B1340175 6-Acetyl-5-hydroxytetralin CAS No. 95517-07-0

6-Acetyl-5-hydroxytetralin

Cat. No.: B1340175
CAS No.: 95517-07-0
M. Wt: 190.24 g/mol
InChI Key: NZAVQJCDRYONGJ-UHFFFAOYSA-N
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Description

6-Acetyl-5-hydroxytetralin is a chemical compound that belongs to the class of tetralin derivatives. It is a biologically active molecule that has been studied for its potential therapeutic and environmental applications. The molecular formula of this compound is C12H14O2, and it has a molecular weight of 190.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-5-hydroxytetralin typically involves the acetylation of 5-hydroxytetralin. One common method is the Friedel-Crafts acylation reaction, where 5-hydroxytetralin is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-5-hydroxytetralin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-acetyl-5-ketotetralin or 6-acetyl-5-carboxytetralin.

    Reduction: Formation of 6-(1-hydroxyethyl)-5-hydroxytetralin.

    Substitution: Formation of 6-acetyl-5-chlorotetralin or 6-acetyl-5-bromotetralin.

Scientific Research Applications

6-Acetyl-5-hydroxytetralin has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Acetyl-5-hydroxytetralin involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

6-Acetyl-5-hydroxytetralin can be compared with other tetralin derivatives, such as:

    5-Hydroxytetralin: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    6-Acetyl-5-methoxytetralin: Contains a methoxy group instead of a hydroxyl group, which can alter its chemical and biological properties.

    6-Acetyl-5-aminotetralin:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(1-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h6-7,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAVQJCDRYONGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(CCCC2)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476792
Record name 1-(1-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95517-07-0
Record name 1-(1-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-hydroxy-5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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